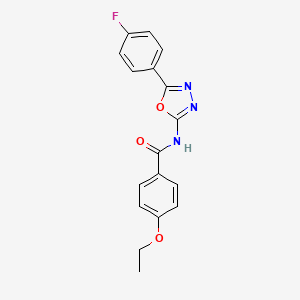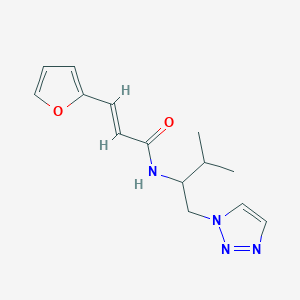
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide" is a structurally complex molecule that features a furan ring, a triazole moiety, and an acrylamide group. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related acrylamide compounds has been explored in the literature. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide was achieved under microwave radiation, which suggests that similar methods could potentially be applied to the synthesis of "(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide" . The use of green chemistry principles and microwave-assisted synthesis could offer an efficient and environmentally friendly approach to synthesizing such compounds.
Molecular Structure Analysis
The crystal structures of related N-tosylacrylamide compounds have been determined, showing that the conformation about the C=C bond is E . This information is relevant as it suggests that the "(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide" would also likely adopt an E conformation around the C=C bond, which could influence its reactivity and interactions.
Chemical Reactions Analysis
The ene-reduction of a related compound, E-2-cyano-3-(furan-2-yl) acrylamide, has been successfully carried out using marine and terrestrial fungi . This biotransformation resulted in the production of (R)-2-cyano-3-(furan-2-yl) propanamide with high enantiomeric excess. Such biocatalytic approaches could be explored for the compound to obtain specific stereoisomers or to introduce chirality into the molecule.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide" are not provided, the properties of structurally similar compounds can offer some insights. For example, the inclination of various aromatic rings to the acrylamide mean plane in related compounds can affect the molecule's overall shape and, consequently, its physical properties such as solubility and melting point. Additionally, the presence of functional groups like the furan ring and the triazole moiety will influence the compound's reactivity and potential interactions with biological targets.
科学的研究の応用
Green Organic Chemistry Synthesis and Enantioselective Ene-Reduction
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide and related compounds have been explored in the context of green organic chemistry. A study focused on the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide under microwave radiation and its enantioselective ene-reduction using marine and terrestrial fungi. This process yielded compounds with an uncommon CN-bearing stereogenic center, demonstrating the potential of utilizing biocatalysts for producing enantiomerically enriched chemicals (Jimenez et al., 2019).
Intramolecular Cyclization for Heterocycle Synthesis
The compound's structural motifs facilitate intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. Research has highlighted the ease of generating alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates containing a mercaptomethyl group, which upon reaction, form diverse dihydrothiopyrano[furan] derivatives. This underscores the versatility of such compounds in synthesizing complex molecular architectures (Pevzner, 2021).
Potential in Food Safety Research
Another dimension of relevance is the study of acrylamide and furan compounds in food, given their toxicological profiles. Research into strategies for mitigating these contaminants during food processing has included the analysis of compounds like (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide for their potential roles in understanding and reducing the levels of such contaminants (Anese et al., 2013).
In Vitro Cytotoxic Activities
Compounds with the furan and acrylamide moieties have been evaluated for their cytotoxic activities, providing valuable insights into their therapeutic potential. For instance, acrylonitriles substituted with triazoles and benzimidazoles showed significant in vitro cytotoxic potency across various cancer cell lines, highlighting the relevance of these compounds in the development of new anticancer agents (Sa̧czewski et al., 2004).
Antiviral Research
A particularly noteworthy application is in antiviral research, where a novel chemical compound structurally related to (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide was found to suppress the enzymatic activities of SARS coronavirus helicase. This discovery opens up new avenues for the development of antiviral therapies, especially in light of the ongoing challenges posed by coronaviruses (Lee et al., 2017).
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETIBVLIZDUJEM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

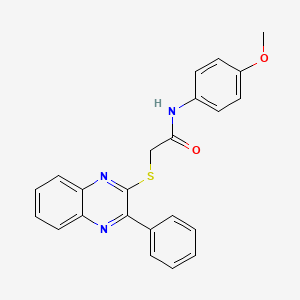


![N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide](/img/structure/B2541668.png)
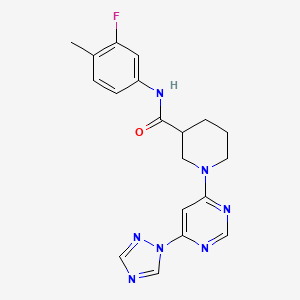
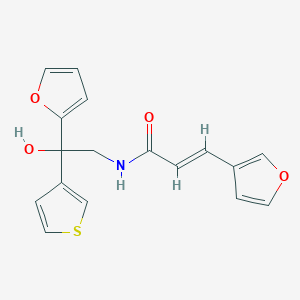
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)
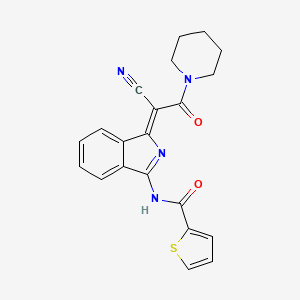
![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)
![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)
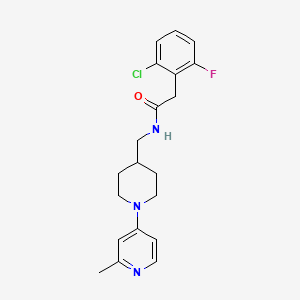

![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2541681.png)
